
3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid is an organic compound with a unique structure that combines a cyclohexene ring, a hydroxyl group, and a phenylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of phenylpyruvate with suitable enones under microwave-assisted conditions in alkaline tert-butanol or toluene solutions. This method yields products with anti-configuration in up to 86% isolated yield . Another approach involves the use of alkaline water, which results in a mixture of anti and syn conformations with up to 98% overall isolated yield .
Industrial Production Methods
Industrial production of this compound may involve catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions include cyclohexenone derivatives, phenylpropanoic acid derivatives, and various substituted cyclohexenes .
Aplicaciones Científicas De Investigación
3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexene ring structure but lacking the hydroxyl and phenylpropanoic acid moieties.
Phenylpropanoic Acid: Shares the phenylpropanoic acid moiety but lacks the cyclohexene ring.
Cyclohexanol: Contains a cyclohexane ring with a hydroxyl group but lacks the phenylpropanoic acid moiety.
Uniqueness
3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid is unique due to its combination of a cyclohexene ring, hydroxyl group, and phenylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
5449-31-0 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
3-cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C15H18O3/c16-14(12-9-5-2-6-10-12)13(15(17)18)11-7-3-1-4-8-11/h1-5,7-8,12-14,16H,6,9-10H2,(H,17,18) |
Clave InChI |
UUEPQVJAAMNTBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)C(C(C2=CC=CC=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



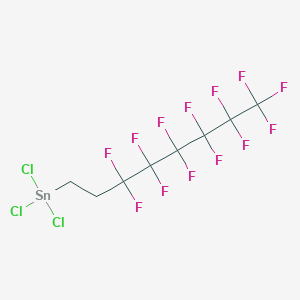
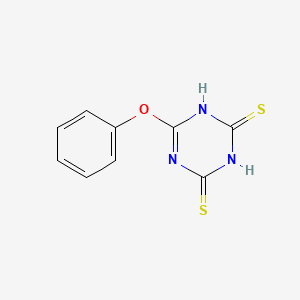
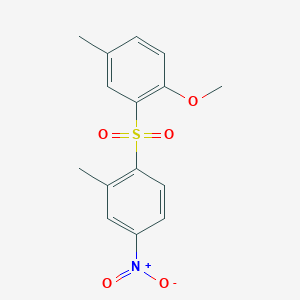
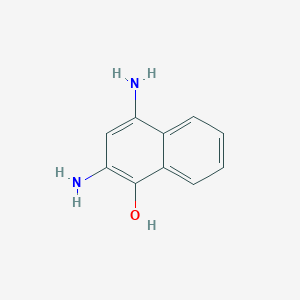

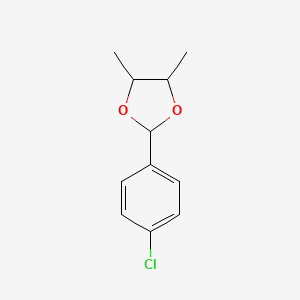
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)

![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)

